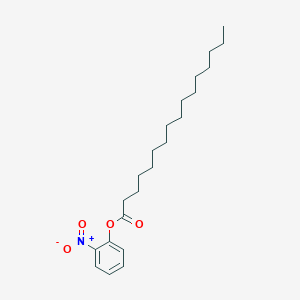

2-Nitrophenyl palmitate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitrophenyl palmitate (2-NP) is an ester of nitrophenol and palmitic acid. It is a yellow or orange-yellow crystalline solid and has a molecular weight of 312.42 g/mol. 2-NP is widely used in scientific research for a variety of purposes, including synthesis, biochemical and physiological studies, and drug development. It has been used in the lab to study the effects of nitroaromatic compounds on cells and to study the mechanism of action of drugs.

Aplicaciones Científicas De Investigación

Lipase Assays

2-Nitrophenyl palmitate is often used in lipase assays . Lipases are enzymes responsible for the conversion of triglycerides and other esterified substrates. They are involved in the basic metabolism of a wide number of organisms, from simple microorganisms to mammals . The use of lipases in analytical chemistry, where they can serve as a part of biosensors or bioassays, is an application of growing interest .

Biosensors and Bioassays

Lipases are frequently used in biosensor construction because of their wide substrate specificity and good commercial availability . 2-Nitrophenyl palmitate can be used as a substrate in these biosensors, providing a physically measurable signal .

Research on Hydrolysis

In research related to hydrolysis, 2-Nitrophenyl palmitate can be used as a substrate. For example, the hydrolysis of tripalmitin to dipalmitin and palmitate has been described for lipase from yeast Saccharomyces cerevisiae .

Enhancement of Stability and Activity of Lysophospholipase

A study has shown that the fusion of a 6xHis-SUMO tag to the N-terminal of lysophospholipase from Pyrococcus abyssi (Pa-LPL) resulted in a 2.4-fold increase in Vmax for the hydrolysis of 4-nitrophenyl butyrate . This suggests that 2-Nitrophenyl palmitate could potentially be used in similar studies to enhance the stability and activity of other enzymes .

Degumming of Vegetable Oils

The SUMO-fused enzyme generated in the study mentioned above can serve as an important candidate for degumming of vegetable oils at an industrial scale . Given the structural similarity between 4-nitrophenyl butyrate and 2-Nitrophenyl palmitate, it is plausible that 2-Nitrophenyl palmitate could also be used in similar applications .

Biochemical Reagent

2-Nitrophenyl palmitate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Direcciones Futuras

: Zhang, W., Wang, B., Ma, C., Pang, X., & Lv, J. (2021). A clarifying reagent and microplate-based method for the high-throughput analysis of lipase activity in milk. European Food Research and Technology, 247(9), 2161–2169. Link : A clarifying reagent and microplate-based method for the high-throughput analysis of lipase activity in milk. European Food Research and Technology. (2021). PDF : 2-Nitrophenyl palmitate | Biochemical Assay Reagent. MedChemExpress. Link

Mecanismo De Acción

Target of Action

2-Nitrophenyl palmitate is a biochemical reagent used in life science research . .

Mode of Action

It’s known that similar compounds, such as p-nitrophenyl palmitate (pnpp), are used in assays to measure the activity of enzymes like lipases and esterases . These enzymes catalyze the hydrolysis of pNPP, releasing p-nitrophenol (pNP), which can be quantified by its absorbance at 410 nm .

Biochemical Pathways

It’s known that lipases, which can act on similar compounds, are involved in lipid metabolism .

Result of Action

The hydrolysis of similar compounds like p-nitrophenyl palmitate by lipases and esterases results in the release of p-nitrophenol, which can be quantified spectrophotometrically .

Action Environment

It’s known that the spectrophotometric analysis of p-nitrophenol, a product of the hydrolysis of similar compounds, requires careful control of ph and temperature for reliable determinations .

Propiedades

IUPAC Name |

(2-nitrophenyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOWMQLOYNJICV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399034 |

Source

|

| Record name | 2-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl palmitate | |

CAS RN |

104809-26-9 |

Source

|

| Record name | 2-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.